

The Discovery and Isolation of Leachianone G: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone G is a prenylated flavonoid, a class of natural products known for their diverse and potent biological activities. Structurally, it is a tetrahydroxyflavanone distinguished by a prenyl group at the 8-position and hydroxyl groups at the 2'-, 4'-, 5-, and 7-positions.[1] First identified in the roots of Sophora leachiana, **Leachianone G** has since been reported in other plant species, including Sophora exigua, Lespedeza cyrtobotrya, and Morus alba.[1] This document provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation, and a summary of its key chemical and biosynthetic data.

Discovery and Initial Isolation

Leachianone G was first reported in 1993 by a team of researchers led by M. Iinuma, who isolated it from the roots of Sophora leachiana. While the full text of the original publication detailing the initial isolation is not widely available, subsequent research and general phytochemical knowledge of the Sophora genus allow for a representative reconstruction of the likely isolation protocol. The general procedure for isolating flavonoids from Sophora species typically involves solvent extraction followed by a series of chromatographic separations.[2][3]



Experimental Protocols Representative Isolation of Leachianone G from Sophora Species

The following protocol is a composite representation based on established methods for flavonoid isolation from the Sophora genus.[2][3][4][5][6]

1. Extraction:

- Dried and powdered root material of the Sophora species is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature.
- The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Solvent Partitioning:

The crude extract is suspended in water and partitioned successively with solvents of
increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds
based on their polarity. Leachianone G, being a moderately polar flavonoid, is expected to
be enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

- The ethyl acetate fraction is subjected to column chromatography over silica gel.
- The column is eluted with a gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate, or chloroform and methanol.
- Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the target compound are combined.
- Final purification is typically achieved through preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.



Total Synthesis of (±)-Leachianone G

The first total synthesis of a racemic mixture of **Leachianone G** was reported in 1996. The synthetic route provides an alternative source of the compound for biological studies and confirms its structure.

Data Presentation Spectroscopic Data for Leachianone G

The structural elucidation of **Leachianone G** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the key spectroscopic data.

Spectroscopic Data	(±)-Leachianone G (Synthetic)
¹H NMR (CDCl₃)	δ 1.71 (3H, s, CH ₃), 1.80 (3H, s, CH ₃), 2.91-3.14 (2H, m, H-3), 3.32 (2H, br d, J = 7 Hz, H-1"), 5.24 (1H, m, H-2"), 5.59 (1H, dd, J = 13, 3 Hz, H-2), 6.12 (1H, s, H-6), 6.44-6.54 (2H, m, H-3' and H-5'), 7.28 (1H, d, J = 8 Hz, H-6'), 8.87, 12.01, 12.38 (each 1H, br s, OH)
¹³ C NMR (CDCl₃)	Data for the natural product is not available in the searched literature. Data for the synthetic product was not provided in the reference.
Mass Spectrometry (EIMS)	m/z [M] ⁺ 356

Note: The provided ¹H NMR data is for the synthetic racemic mixture of **Leachianone G**. The original data for the natural product from the 1993 linuma et al. publication was not accessible.

Biosynthesis of Leachianone G

Leachianone G is an intermediate in the biosynthesis of other complex flavonoids in certain plants. Its formation is a key step in the prenylation and hydroxylation pathway of flavanones.

Biosynthetic Pathway of Leachianone G



The biosynthesis of **Leachianone G** begins with the prenylation of naringenin to form sophoraflavanone B (also known as 8-prenylnaringenin). This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase. Subsequently, sophoraflavanone B is hydroxylated at the 2'-position by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase to yield **Leachianone G**. In some species, **Leachianone G** can be further prenylated by **Leachianone G** 2"-dimethylallyltransferase to produce sophoraflavanone G.



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